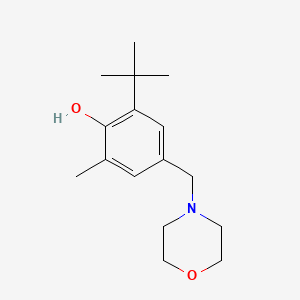
6-tert-Butyl-4-(morpholinomethyl)-o-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-ブチル-4-(モルホリノメチル)-o-クレゾールは、その独特な構造と特性で知られる化学化合物です。クレゾールの誘導体であり、芳香環にtert-ブチル基とモルホリノメチル基が結合しています。
2. 製法
合成経路と反応条件
6-tert-ブチル-4-(モルホリノメチル)-o-クレゾールの合成は、通常、以下の手順で行われます。
出発物質: 合成は、基本構造となるo-クレゾールから始まります。
tert-ブチル基の導入: tert-ブチル基は、tert-ブチルクロリドとルイス酸触媒(アルミニウムクロリドなど)を用いたフリーデル・クラフツアルキル化反応によって導入されます。
モルホリノメチル基の導入: モルホリノメチル基は、マンニッヒ反応によって導入されます。これは、o-クレゾール、ホルムアルデヒド、モルホリンを酸触媒の存在下で反応させることを含みます。
工業的生産方法
6-tert-ブチル-4-(モルホリノメチル)-o-クレゾールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
バルク反応器: フリーデル・クラフツアルキル化反応とマンニッヒ反応を行うために、大規模反応器が使用されます。
精製: 製品は、蒸留、結晶化、クロマトグラフィーなどの技術を使用して精製され、高純度と収率が保証されます。
3. 化学反応解析
反応の種類
6-tert-ブチル-4-(モルホリノメチル)-o-クレゾールは、さまざまな化学反応を起こします。これには、以下が含まれます。
酸化: この化合物は、酸化されてキノンまたはその他の酸化誘導体になります。
還元: 還元反応は、化合物を対応するアルコールまたはアミンに変換することができます。
置換: 芳香環上で求電子置換反応と求核置換反応が起こることがあり、さまざまな置換誘導体が生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、接触水素化などの還元剤が使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、制御された条件下で使用されます。
生成される主な生成物
酸化生成物: キノンとその他の酸化誘導体。
還元生成物: アルコールとアミン。
置換生成物: さまざまな置換芳香族化合物。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-(morpholinomethyl)-o-cresol typically involves the following steps:
Starting Material: The synthesis begins with o-cresol, which serves as the base structure.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Morpholinomethyl Group: The morpholinomethyl group is introduced via a Mannich reaction. This involves the reaction of o-cresol with formaldehyde and morpholine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and Mannich reactions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
6-tert-Butyl-4-(morpholinomethyl)-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
6-tert-ブチル-4-(モルホリノメチル)-o-クレゾールは、科学研究においていくつかの用途があります。
化学: 他の複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌活性や抗酸化活性など、潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
工業: ポリマーの安定剤や潤滑油や燃料の添加剤として使用されています。
作用機序
6-tert-ブチル-4-(モルホリノメチル)-o-クレゾールの作用機序は、さまざまな分子標的や経路との相互作用を伴います。
抗酸化活性: この化合物は、フリーラジカルを捕捉し、脂質過酸化を阻害することで、細胞を酸化損傷から保護することができます。
酵素阻害: 炎症性経路や癌性経路に関与する特定の酵素を阻害し、抗炎症作用と抗癌作用を発揮する可能性があります。
細胞シグナル伝達: この化合物は、細胞シグナル伝達経路を調節し、細胞増殖、アポトーシス、その他の細胞プロセスに影響を与えることができます。
類似化合物との比較
類似化合物
2,6-ジ-tert-ブチル-4-メチルフェノール: 抗酸化作用で知られており、さまざまな製品の安定剤として使用されています。
2,2’-メチレンビス(6-tert-ブチル-4-メチルフェノール): ポリマーやその他の材料の安定剤として、同様の用途を持つ別の抗酸化化合物です。
独自性
6-tert-ブチル-4-(モルホリノメチル)-o-クレゾールは、モルホリノメチル基の存在により、独特の化学的性質と生物学的性質を持ちます。これは、他の類似化合物とは異なり、用途の範囲を拡大します。
特性
CAS番号 |
84824-97-5 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
2-tert-butyl-6-methyl-4-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C16H25NO2/c1-12-9-13(11-17-5-7-19-8-6-17)10-14(15(12)18)16(2,3)4/h9-10,18H,5-8,11H2,1-4H3 |
InChIキー |
NEXDPQSALYOYQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




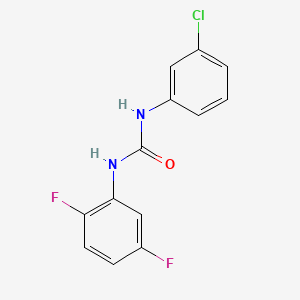
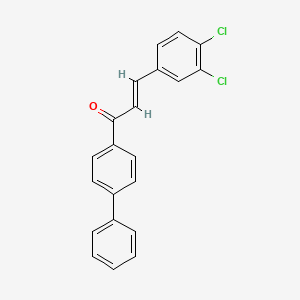
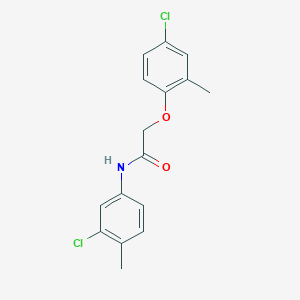
![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)
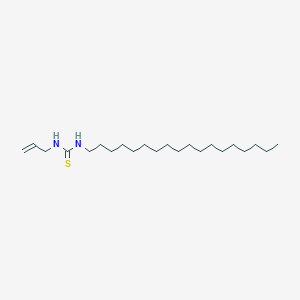



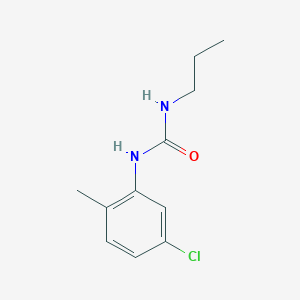

![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)
